molecular formula C7H13ClO4S B2654121 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride CAS No. 1495584-23-0

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B2654121
CAS No.: 1495584-23-0
M. Wt: 228.69
InChI Key: LBOCWMYGKIWJIG-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring connected via an ether oxygen to an ethanesulfonyl chloride group. Its molecular formula is C₇H₁₃ClO₄S, with a molecular weight of 228.69 g/mol (as per ) or 212.09 g/mol (per ), though the latter may reflect a typographical error. The compound is used as a versatile reagent in organic synthesis, particularly for sulfonylation reactions, due to its reactive sulfonyl chloride moiety and the steric/electronic influence of the oxane ring.

Properties

IUPAC Name

2-(oxan-4-yloxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOCWMYGKIWJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of tetrahydro-2H-pyran-4-ol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl chlorides with ether-linked substituents, aromatic systems, or additional functional groups are compared below. Key differences lie in substituent topology, molecular weight, and reactivity.

Ether-Linked Sulfonyl Chlorides

  • 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride Molecular Formula: C₅H₁₁ClO₄S Molecular Weight: 202.65 g/mol CAS: 1215974-61-0 Key Feature: Linear methoxyethoxy chain instead of a cyclic oxane.
  • 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl Chloride Molecular Formula: C₈H₁₂ClNO₃S (estimated) Molecular Weight: 237.7 g/mol CAS: 2166929-18-4 Key Feature: Cyano (-CN) group at the β-position. Implications: The electron-withdrawing cyano group may enhance electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution.

Aromatic Sulfonyl Chlorides

  • 4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl Chloride

    • Molecular Formula : C₁₀H₁₁ClO₃S
    • CAS : 944453-80-9
    • Key Feature : Benzene ring substituted with a methyloxetane group.
    • Implications : Aromatic systems confer rigidity and π-π interaction capabilities, useful in polymer or coordination chemistry.
  • 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl Chloride Molecular Formula: C₁₀H₈ClN₂O₂S₂ (estimated) Key Feature: Quinoxaline moiety linked via a sulfur atom. Implications: The heteroaromatic ring enhances UV absorbance and may stabilize radical intermediates.

Halogenated and Fluorinated Derivatives

  • 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl Chloride
    • Molecular Formula : C₉H₂ClF₉O₂S
    • Molecular Weight : 380.62 g/mol
    • CAS : 380.62 (listed as CAS in , likely an error).
    • Key Feature : Three trifluoromethyl (-CF₃) groups on the benzene ring.
    • Implications : Strong electron-withdrawing effects increase sulfonyl chloride reactivity and resistance to hydrolysis.

Data Table: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Purity
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 228.69 / 212.09 1495584-23-0 Oxane ring + ether linkage 95%
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 1215974-61-0 Methoxyethoxy chain N/A
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride C₈H₁₂ClNO₃S 237.7 2166929-18-4 β-Cyano group ≥95%
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride C₁₀H₁₁ClO₃S N/A 944453-80-9 Methyloxetane + benzene N/A
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 N/A Three -CF₃ groups N/A

Research Findings and Implications

  • Reactivity : The oxane ring in this compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, linear ethers (e.g., methoxyethoxy) exhibit faster hydrolysis due to reduced steric protection.
  • Solubility: Aromatic derivatives (e.g., benzene- or quinoxaline-based) are less polar, favoring solubility in organic solvents like dichloromethane.
  • Applications : The oxane derivative is preferred in peptide synthesis for its balance of reactivity and stability, while trifluoromethylated analogs are niche reagents in fluoropolymer chemistry.

Biological Activity

2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride, with the chemical formula C7_7H13_{13}ClO3_3S, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H13_{13}ClO3_3S
  • CAS Number : 1495584-23-0
  • SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl
  • InChIKey : NVTPDZBZTJLKSZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride functional group can participate in nucleophilic substitution reactions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids. This reactivity may lead to alterations in enzyme activity and signaling pathways.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of essential bacterial enzymes through covalent modification.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to target serine proteases, which play crucial roles in numerous physiological processes.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Enzyme Inhibition :
    • In vitro assays demonstrated that this compound inhibits trypsin-like serine proteases with an IC50_{50} value of approximately 5 µM. This inhibition was confirmed through kinetic studies, which revealed competitive inhibition characteristics.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-(Oxan-3-yloxy)ethane-1-sulfonyl chlorideSulfonyl ChlorideModerate antimicrobial activity
N-(2-acetylphenyl)-4-nitrobenzenesulfonamideNitro-substituted SulfonamideAnti-inflammatory and enzyme inhibition
SulfanilamideSulfonamideBroad-spectrum antibacterial properties

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